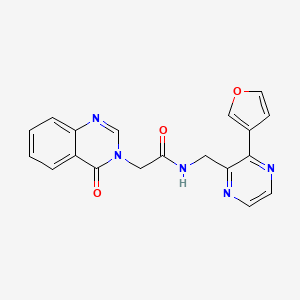

![molecular formula C16H11N5O6 B2828748 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide CAS No. 897616-62-5](/img/structure/B2828748.png)

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

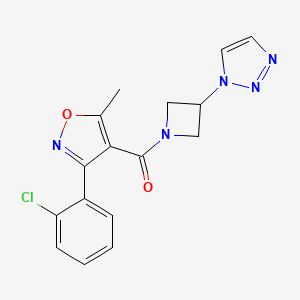

“N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide” is a chemical compound. It is related to a class of compounds known as pyrido[1,2-a]pyrimidines . These compounds are of interest due to their potential biological activity .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, β-Cyclodextrin has been used as a catalyst for the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives . The reaction was carried out via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium .Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Activity

A study detailed the synthesis of a compound via condensation and subsequent reactions, leading to the identification of its crystal structure through X-ray diffraction and its antiproliferative activity against several human cancer cell lines using density functional theory (DFT) and molecular docking studies. This research highlights the potential of similar compounds in cancer therapy (Pei Huang et al., 2020).

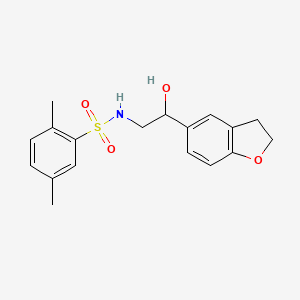

Development of Kinesin Spindle Protein Inhibitors

Another study discovered a compound as a potent kinesin spindle protein (KSP) inhibitor with excellent biochemical potency, pharmaceutical properties, and in vivo efficacy, suggesting its potential as a clinical candidate for cancer treatment (M. Theoclitou et al., 2011).

Investigation of Molecular Structures and Properties

Research on N-(pyrimidin-2-yl)pentafluorobenzamide explored its cis and trans amide conformations, highlighting the importance of molecular structure in pharmaceutical development. This work provides insights into how small changes in molecular structure can significantly affect a compound's biological and chemical properties (C. Forbes et al., 2001).

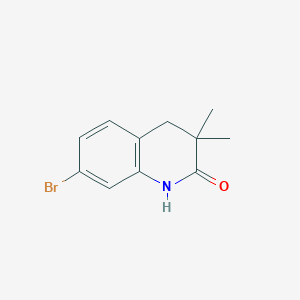

Synthesis and Biological Activities

Another significant study focused on the synthesis of analogues of aminopterin and folic acid, revealing their anticancer activity. Such research underscores the potential of pyrimidine derivatives in the development of novel anticancer drugs (T. Su et al., 1986).

Antimicrobial and Insecticidal Applications

The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics for their insecticidal and antibacterial potential were detailed, indicating the versatility of pyrimidine derivatives in addressing various biological challenges (P. P. Deohate et al., 2020).

Eigenschaften

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O6/c1-9-14(16(23)19-5-3-2-4-13(19)17-9)18-15(22)10-6-11(20(24)25)8-12(7-10)21(26)27/h2-8H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQKUFRCLFMQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828665.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2828666.png)

![4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2828669.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2828676.png)

![5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL](/img/structure/B2828680.png)

![2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2828684.png)

![6-(5-chloro-2-methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2828688.png)